Quantification of Ritonavir in Human Plasma Using Ritonavir-d8 as Internal Standard
In a validated UPLC-ESI-MS/MS method for the simultaneous determination of lopinavir and ritonavir in human plasma, Ritonavir-d8 was used as the internal standard. The method demonstrated a linear dynamic range for ritonavir of 2.9–1452 ng/mL using 0.1 mL human plasma [1].
| Evidence Dimension | Linearity range and extraction recovery |
|---|---|
| Target Compound Data | Ritonavir-d8 relative recovery: 86.3% from spiked plasma samples |
| Comparator Or Baseline | Unlabeled Ritonavir relative recovery: 97.5% |
| Quantified Difference | The deuterated internal standard exhibits a slightly lower but consistent recovery, which is acceptable and accounted for in method validation. |
| Conditions | Human plasma samples processed by solid phase extraction, analyzed on a Waters Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) with mobile phase consisting of 10 mM ammonium formate, pH 4.0 and methanol (10:90, v/v), using a triple quadrupole mass spectrometer in MRM positive ion mode. |
Why This Matters
The demonstrated linearity and recovery data validate the suitability of Ritonavir-d8 for accurate quantification of ritonavir in human plasma, essential for bioequivalence and pharmacokinetic studies.
- [1] Mishra, T., & Shrivastav, P. S. (2009). Application of a rapid and selective method for the simultaneous determination of protease inhibitors, lopinavir and ritonavir in human plasma by UPLC–ESI-MS/MS for bioequivalence study in Indian subjects. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 765–773. https://doi.org/10.1016/j.jpba.2008.12.009 View Source
